4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole
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Overview
Description
4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
The primary targets of this compound are Poly (ADP-ribose) polymerase-1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . PARP-1 is a key enzyme involved in DNA repair, while EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . The inhibition of these targets disrupts DNA repair and cell proliferation pathways, leading to cell death .
Biochemical Pathways
The compound affects the DNA repair and cell proliferation pathways. By inhibiting PARP-1, it disrupts the DNA repair pathway, leading to accumulation of DNA damage in the cells . By inhibiting EGFR, it disrupts the cell proliferation pathway, leading to inhibition of cell growth .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to the presence of a carboxamide functionality, which is found in many clinically approved drugs .
Result of Action
The compound induces apoptosis in cancer cells. It has been shown to upregulate P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level . This leads to cell cycle arrest at the G2/M phase and subsequent cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . This reaction leads to the formation of the triazole ring on the thiadiazole scaffold.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis routes used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding reduced forms of the compound.
Scientific Research Applications
4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but with different substituents.
1,2,3-triazolo[5,1-b][1,3,4]thiadiazole: Another isomeric form with different ring fusion.
Uniqueness
4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole is unique due to its specific substituents, which confer distinct pharmacological properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-benzyl-6-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN7S/c1-12-17(22-25-26(12)15-9-7-14(20)8-10-15)18-24-27-16(21-23-19(27)28-18)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXZXQILYYAGPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C3=NN4C(=NN=C4S3)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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